molecular formula C23H17ClN2OS B2540187 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide CAS No. 338957-25-8

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide

Cat. No.: B2540187
CAS No.: 338957-25-8
M. Wt: 404.91
InChI Key: NWDOIBMYMMJMDS-UHFFFAOYSA-N
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Description

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole rings are known for their aromatic properties and biological activities, making them significant in medicinal chemistry . This compound is characterized by the presence of a thiazole ring substituted with chlorophenyl and phenyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base can yield the thiazole ring . . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS/c24-19-14-8-7-13-18(19)23-26-22(16-9-3-1-4-10-16)20(28-23)15-21(27)25-17-11-5-2-6-12-17/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDOIBMYMMJMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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